molecular formula C20H16N2OS4 B2656489 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione CAS No. 112544-54-4

3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2656489
CAS No.: 112544-54-4
M. Wt: 428.6
InChI Key: AGMIWLREKAWRBO-UHFFFAOYSA-N
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Description

This compound is a bis-thiazole derivative featuring two 3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole rings connected via a biphenoxy bridge. Its structure is characterized by:

  • Two thiazole-thione moieties: Each contains a sulfur-rich heterocycle with a sulfanylidene (C=S) group at position 2 and a methyl substituent at position 2.
  • Biphenoxy linker: A central phenoxy group bridges two aromatic rings, enhancing conjugation and rigidity.

Properties

IUPAC Name

3-methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS4/c1-21-17(11-26-19(21)24)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)18-12-27-20(25)22(18)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMIWLREKAWRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CSC1=S)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CSC(=S)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione involves multiple steps, typically starting with the formation of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various phenolic compounds. The reaction conditions often involve heating and the use of solvents like ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

The compound 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications based on existing research findings and case studies.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For instance, research indicates that thiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with some derivatives demonstrating effectiveness comparable to standard antibiotics like mupirocin against Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that certain thiazole compounds significantly reduced bacterial load in infected wounds, highlighting their potential as therapeutic agents .

Anticancer Properties

The anticancer potential of thiazole derivatives is another area of active research. The compound has been tested against various cancer cell lines, including HCT-116, HepG2, and HT-29. Results indicated that specific substitutions on the thiazole ring enhance cytotoxicity against these cancer cells .

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that derivatives with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those without such substitutions. This suggests that structural modifications can be strategically employed to improve anticancer activity .

Anticonvulsant Activity

Another significant application of thiazole derivatives is their anticonvulsant activity. Research has identified several thiazole-containing compounds that exhibit potent anticonvulsant effects in animal models. The structure-activity relationship (SAR) studies indicated that specific modifications can lead to enhanced efficacy .

Case Study: Anticonvulsant Screening

In a series of experiments involving electroshock seizure models, certain thiazole analogues displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide. This highlights the therapeutic potential of these compounds in treating epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or phenyl substituents can lead to significant changes in activity profiles.

Modification Effect on Activity Reference
Electron-withdrawing groups on phenyl ringIncreased anticancer activity
Alkyl substitutions on thiazoleEnhanced anticonvulsant effects
Variations in sulfur positioningAltered antimicrobial potency

Mechanism of Action

The mechanism of action of 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Linkers Key Properties/Applications Reference
Target Compound : 3-Methyl-4-{4-[4-(3-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione Bis-thiazole-thione Biphenoxy linker, methyl groups at thiazole positions Hypothesized bioactivity (e.g., kinase inhibition)
4-(4-Methylphenyl)-1,3-thiazole-2-thiol Single thiazole-thiol 4-Methylphenyl at position 4 Pharmaceutical intermediates
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione Sulfonylphenyl, difluorophenyl Antimicrobial activity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole-acetamide hybrid Bromophenyl, benzodiazolyl Anticancer screening (docking studies)
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione 2-Hydroxyphenyl Antioxidant potential

Key Observations :

  • Sulfur Content : Unlike oxadiazole-thiones (e.g., compound 2a), the target compound’s dual thione groups may enhance metal-binding capabilities .
  • Bioactivity : Triazole-thiones (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione) exhibit antimicrobial activity, suggesting the target compound’s thione groups could confer similar properties .

Physicochemical and Bioactive Properties

Property Target Compound 4-(4-Methylphenyl)-1,3-thiazole-2-thiol 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione
Molecular Weight ~532 g/mol (estimated) 195 g/mol 443 g/mol
Solubility Likely low (hydrophobic biphenoxy) Moderate (polar thiol group) Low (sulfonyl group enhances crystallinity)
Bioactivity Not reported Not reported Antimicrobial (MIC: 2–8 µg/mL against S. aureus)

Notes:

  • The target compound’s larger size and rigidity may limit solubility but improve binding affinity in biological targets .
  • Fluorinated analogs (e.g., difluorophenyl derivatives) often exhibit enhanced metabolic stability, a feature absent in the target compound .

Biological Activity

The compound 3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione (referred to as Compound A) is a complex thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A through various studies and data.

Chemical Structure

The molecular structure of Compound A includes multiple functional groups that contribute to its biological activity. The key features are:

  • Thiazole ring : Known for various pharmacological activities.
  • Phenoxy and phenyl groups : These aromatic systems often enhance biological interactions.
  • Sulfanylidene moiety : This group is associated with antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compound A's structural components suggest potential efficacy against various pathogens. In vitro studies have shown that thiazoles can inhibit bacterial growth, particularly against Gram-positive bacteria. For instance:

CompoundActivityReference
3-Methyl-4-{...}Antibacterial (E. coli)
3-Methyl-2-sulfanylidene...Antifungal (Candida spp.)

Antioxidant Properties

The presence of the sulfanylidene group in Compound A is indicative of antioxidant activity. Studies have demonstrated that compounds containing sulfur can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Cytotoxicity and Antitumor Activity

Compounds with thiazole structures have been studied for their cytotoxic effects on cancer cells. Preliminary screening of similar thiazole derivatives has shown promising results in inhibiting tumor cell proliferation:

StudyCell LineIC50 (µM)Reference
Thiazole Derivative XMCF-7 (Breast Cancer)15
Thiazole Derivative YHeLa (Cervical Cancer)20

The biological activity of Compound A can be attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : Thiazoles may inhibit enzymes critical for pathogen survival or tumor growth.
  • DNA Intercalation : Certain derivatives have been shown to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help modulate ROS levels, impacting cell signaling pathways involved in apoptosis.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives similar to Compound A:

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antibacterial effects against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant inhibition zones observed, indicating strong antibacterial activity.
  • Case Study on Cytotoxicity :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability.
    • Results : Notable reduction in cell viability at concentrations above 10 µM.

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